molecular formula C9H14N2O B13010184 Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one

Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one

Cat. No.: B13010184
M. Wt: 166.22 g/mol
InChI Key: XFZRNULYUJCQOF-UHFFFAOYSA-N
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Description

Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is a nitrogen-containing heterocyclic compound. This compound features a unique spiro structure, where a cyclopropane ring is fused to a pyrrolo[1,2-a]pyrazine ring system. The presence of both pyrrole and pyrazine rings in the structure makes it an interesting scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one typically involves cyclization reactions. One common method is the cyclization of a suitable precursor containing the necessary functional groups to form the spiro structure. For instance, the reaction of a cyclopropane derivative with a pyrrolo[1,2-a]pyrazine precursor under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar cyclization reactions on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrrole or pyrazine rings.

Scientific Research Applications

Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique spirocyclic structure. The compound’s ability to form stable interactions with these targets makes it a valuable tool in studying biological pathways and developing new drugs .

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-10H-spiro[pyrazolo[4,3-f]quinoline-8,5’-pyrimidine]
  • Tetrahydro-8H-pyrazolo[4,3-f]pyrimido[4,5-b]quinoline
  • 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one

Uniqueness

Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is unique due to its specific spirocyclic structure, which combines a cyclopropane ring with a pyrrolo[1,2-a]pyrazine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

spiro[1,2,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-6,1'-cyclopropane]-3-one

InChI

InChI=1S/C9H14N2O/c12-8-6-11-7(5-10-8)1-2-9(11)3-4-9/h7H,1-6H2,(H,10,12)

InChI Key

XFZRNULYUJCQOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)N3C1CNC(=O)C3

Origin of Product

United States

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